molecular formula C8H4F2O2 B1428158 6,7-Difluoro-2,3-dihydro-1-benzofuran-3-one CAS No. 1260013-24-8

6,7-Difluoro-2,3-dihydro-1-benzofuran-3-one

Cat. No. B1428158
CAS RN: 1260013-24-8
M. Wt: 170.11 g/mol
InChI Key: MQAMYXXHEDSDBQ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 6,7-Difluoro-2,3-dihydro-1-benzofuran-3-one consists of a benzofuran ring with two fluorine atoms attached at the 6 and 7 positions . The InChI code for this compound is 1S/C8H4F2O2/c9-5-2-1-4-6(11)3-12-8(4)7(5)10/h1-3,11H .


Physical And Chemical Properties Analysis

6,7-Difluoro-2,3-dihydro-1-benzofuran-3-one is a powder at room temperature .

Scientific Research Applications

Anticancer Activity

Benzofuran derivatives have been extensively studied for their anticancer properties. Some substituted benzofurans exhibit significant cell growth inhibitory effects on various cancer cell lines, including leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, and ovarian cancer . The compound’s ability to inhibit cancer cell growth makes it a promising candidate for the development of new anticancer therapies.

Anti-Hepatitis C Virus Activity

Recent discoveries have shown that macrocyclic benzofuran compounds possess anti-hepatitis C virus activity. These findings suggest potential for these compounds to be developed into effective therapeutic drugs for hepatitis C disease .

Antibacterial Properties

Benzofuran compounds are known to exhibit strong antibacterial activities. This makes them valuable in the search for new antibacterial agents, especially in the face of increasing antibiotic resistance .

Antioxidative Effects

The antioxidative properties of benzofuran derivatives can be harnessed in the development of treatments for oxidative stress-related diseases. Their ability to neutralize free radicals may contribute to the prevention of diseases caused by oxidative damage .

Antiviral Applications

Benzofuran derivatives have shown promise in antiviral therapy. Their structural diversity allows for the potential development of novel antiviral drugs with specific mechanisms of action against various viral infections .

Synthesis of Complex Benzofuran Compounds

Innovative methods for constructing benzofuran rings have been discovered, including a unique free radical cyclization cascade. This method is particularly useful for synthesizing difficult-to-prepare polycyclic benzofuran compounds, which can have various applications in medicinal chemistry .

Safety and Hazards

The safety information for 6,7-Difluoro-2,3-dihydro-1-benzofuran-3-one indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and washing thoroughly after handling (P264) .

Future Directions

While specific future directions for 6,7-Difluoro-2,3-dihydro-1-benzofuran-3-one are not available, benzofuran derivatives are a focus of research due to their wide range of biological activities . They are being explored for their potential as therapeutic agents, particularly in the field of antimicrobial therapy .

properties

IUPAC Name

6,7-difluoro-1-benzofuran-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F2O2/c9-5-2-1-4-6(11)3-12-8(4)7(5)10/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQAMYXXHEDSDBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)C2=C(O1)C(=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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